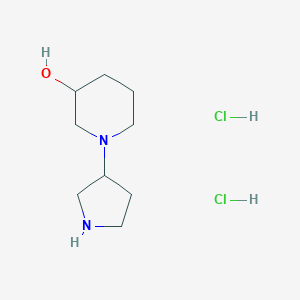1-(3-Pyrrolidinyl)-3-piperidinol dihydrochloride
CAS No.: 2203015-56-7
Cat. No.: VC3173761
Molecular Formula: C9H20Cl2N2O
Molecular Weight: 243.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2203015-56-7 |
|---|---|
| Molecular Formula | C9H20Cl2N2O |
| Molecular Weight | 243.17 g/mol |
| IUPAC Name | 1-pyrrolidin-3-ylpiperidin-3-ol;dihydrochloride |
| Standard InChI | InChI=1S/C9H18N2O.2ClH/c12-9-2-1-5-11(7-9)8-3-4-10-6-8;;/h8-10,12H,1-7H2;2*1H |
| Standard InChI Key | OZIRQHXDKQTJCC-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C2CCNC2)O.Cl.Cl |
| Canonical SMILES | C1CC(CN(C1)C2CCNC2)O.Cl.Cl |
Introduction
Chemical Structure and Properties
1-(3-Pyrrolidinyl)-3-piperidinol dihydrochloride contains two nitrogen-containing heterocyclic rings: a pyrrolidine (5-membered) and a piperidine (6-membered) with a hydroxyl group at the 3-position of the piperidine ring. The compound exists as a dihydrochloride salt, which enhances its solubility in polar solvents and improves its stability for storage and handling purposes.
Molecular Structure
The compound features a pyrrolidine ring connected to the piperidine ring at the 3-position, while the piperidine ring contains a hydroxyl group, also at the 3-position. This configuration creates a unique spatial arrangement that influences its biological interactions and chemical reactivity. The dihydrochloride form indicates protonation of both nitrogen atoms, creating a salt with enhanced solubility in aqueous environments.
Chemical Reactivity
The hydroxyl group at the 3-position of the piperidine ring represents an important reactive site for potential derivatization. This functional group can undergo various reactions typical of secondary alcohols, including:
-
Esterification reactions
-
Oxidation to ketones
-
Substitution reactions following activation
-
Potential for hydrogen bonding in biological systems
Synthesis Methods
Starting from 3-Hydroxypiperidine
One potential route involves starting with 3-hydroxypiperidine (which is commercially available as its hydrochloride salt) and coupling it with an appropriately functionalized pyrrolidine derivative. The 3-hydroxypiperidine serves as an important building block that already contains the desired hydroxyl functionality.
Ring Closure Methodology
Another approach might utilize intramolecular ring closure strategies similar to those described for the synthesis of chiral pyrrolidines and piperidines . This methodology involves:
-
Preparation of appropriate precursors with the necessary stereochemistry
-
Intramolecular ring closure to form the heterocyclic structures
-
Functional group manipulations to establish the correct substitution patterns
The search results indicate that such methodologies have been successfully employed in the synthesis of related bicyclic compounds containing pyrrolidine and piperidine rings .
Purification and Salt Formation
The final steps in the synthesis would likely involve:
-
Purification of the free base form of the compound
-
Treatment with hydrochloric acid to form the dihydrochloride salt
-
Recrystallization to obtain the pure compound
Structure-Activity Relationships
Comparison with Similar Compounds
Several compounds with structural similarities to 1-(3-Pyrrolidinyl)-3-piperidinol dihydrochloride have been studied and can provide insights into its potential properties and activities.
Comparison with (R)-3-Aminopiperidine dihydrochloride
(R)-3-Aminopiperidine dihydrochloride contains a piperidine ring with an amine substituent at the 3-position . While this compound has an amino group rather than a pyrrolidine ring at the 3-position, it shares the feature of having a functional group at the 3-position of the piperidine ring. The dihydrochloride salt formation is also common to both compounds, suggesting similar solubility characteristics.
Comparison with 3-(1-Piperidinyl)piperidine dihydrochloride
3-(1-Piperidinyl)piperidine dihydrochloride (also known as 1,3'-Bipiperidine dihydrochloride) features a piperidine ring connected to another piperidine ring at the 3-position . This compound shares the structural motif of having a nitrogen-containing ring attached to the 3-position of a piperidine, making it a close analog of 1-(3-Pyrrolidinyl)-3-piperidinol dihydrochloride but lacking the hydroxyl group.
The following table summarizes the key structural features and differences between 1-(3-Pyrrolidinyl)-3-piperidinol dihydrochloride and its related compounds:
| Compound | Core Structure | Key Substituents | Salt Form | Distinctive Features |
|---|---|---|---|---|
| 1-(3-Pyrrolidinyl)-3-piperidinol dihydrochloride | Piperidine with pyrrolidine attachment | Hydroxyl at 3-position of piperidine, Pyrrolidine at 3-position | Dihydrochloride | Contains both a hydroxyl group and a pyrrolidine ring |
| (R)-3-Aminopiperidine dihydrochloride | Piperidine | Amino group at 3-position | Dihydrochloride | Contains a stereocenter with R configuration |
| 3-(1-Piperidinyl)piperidine dihydrochloride | Bipiperidine | None | Dihydrochloride | Contains two piperidine rings connected at the 3-position |
| 3-Hydroxypiperidine hydrochloride | Piperidine | Hydroxyl at 3-position | Hydrochloride | Simple monoring structure with hydroxyl group |
Analytical Characterization
Mass Spectrometry
Mass spectrometric analysis would likely show:
-
A molecular ion peak consistent with the molecular weight of the free base
-
Characteristic fragmentation patterns including loss of water
-
Fragments corresponding to the individual ring systems
Chromatographic Behavior
Based on its chemical structure, 1-(3-Pyrrolidinyl)-3-piperidinol dihydrochloride would likely:
-
Show good retention on reverse-phase HPLC systems
-
Require buffered mobile phases due to its basic character
-
Potentially require ion-pairing agents for optimal chromatographic performance
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume